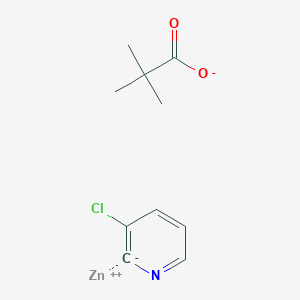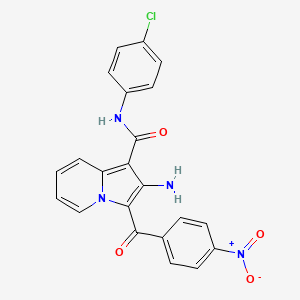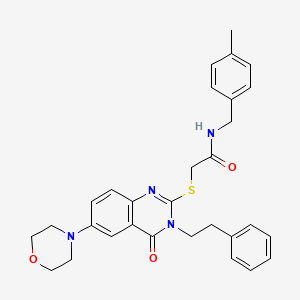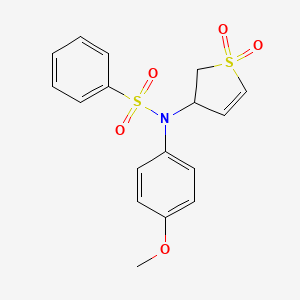
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide, also known as CMPD-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Anticancer Activity
The compound’s unique chemical structure makes it a potential candidate for cancer therapy. Researchers have explored its ability to inhibit specific cancer cell lines by interfering with essential cellular processes. Further investigations into its mechanism of action and potential synergies with existing treatments are ongoing .
Antifungal Properties
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide has demonstrated direct antifungal activity against certain pathogens. Studies have evaluated its efficacy against fungal diseases, such as gummy stem blight in watermelon. Understanding its mode of action and selectivity can guide its application in agriculture .
Anti-inflammatory Potential
Inflammation plays a crucial role in various diseases. Preliminary research suggests that this compound may modulate inflammatory pathways. Investigating its effects on specific inflammatory markers and cellular responses could lead to novel anti-inflammatory therapies .
Kinase Inhibition
The compound’s structural features hint at potential kinase inhibition. Kinases are essential enzymes involved in cellular signaling pathways. Researchers are exploring whether this compound selectively targets specific kinases, which could have implications for drug development .
Neuroprotection
Given its morpholine moiety, this compound may interact with neural receptors or pathways. Investigations into its neuroprotective effects, such as preventing neuronal damage or promoting cell survival, are underway. Understanding its interactions with neural targets could lead to therapeutic breakthroughs .
Chemical Biology Probes
Researchers often use small molecules as chemical probes to study biological processes. This compound’s unique properties make it a valuable tool for investigating cellular pathways, protein interactions, and enzymatic activities. Its application as a chemical probe can enhance our understanding of fundamental biology .
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-11-2-3-12(8-13(11)17)20-16(22)14-9-15(19-10-18-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBGDBQMQERLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)
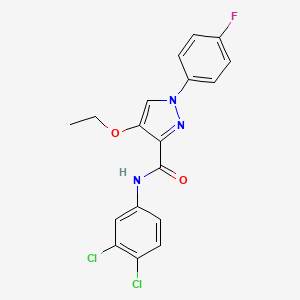
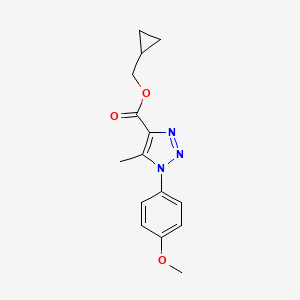
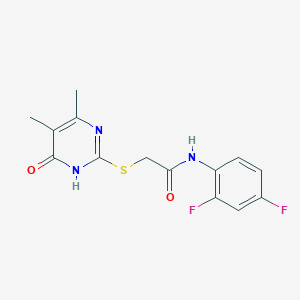

![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)
![N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2605629.png)
